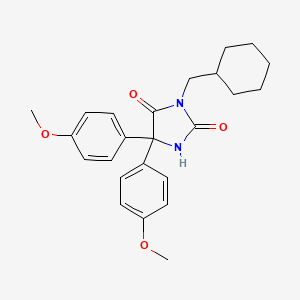![molecular formula C27H24ClNO7S B7463945 [3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been used in numerous studies to understand its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate is complex and not fully understood. It is known to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes. [3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in pH levels. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using [3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate in lab experiments include its unique properties and ability to inhibit the activity of various enzymes. However, the limitations of using this compound include its complex synthesis process and potential toxicity.
Future Directions
There are numerous future directions for the use of [3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate in scientific research. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, there is a need for the development of new and improved synthesis methods for this compound.
Synthesis Methods
The synthesis of [3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-chlorophenol with 2-methyl-4H-chromen-4-one in the presence of a base to form the intermediate [3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] chloroformate. This intermediate is then reacted with 4-(diethylsulfamoyl)benzoic acid in the presence of a base to form the final product.
Scientific Research Applications
[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate has been widely used in scientific research due to its unique properties. This compound is known to inhibit the activity of various enzymes, including carbonic anhydrase and histone deacetylase. It has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO7S/c1-4-29(5-2)37(32,33)22-13-6-18(7-14-22)27(31)36-21-12-15-23-24(16-21)34-17(3)26(25(23)30)35-20-10-8-19(28)9-11-20/h6-16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJORJWRWLXCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
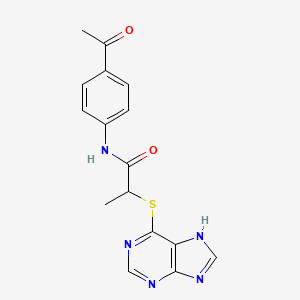
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
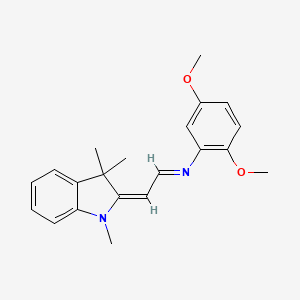
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
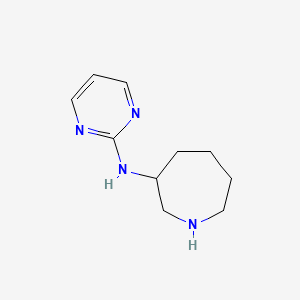

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
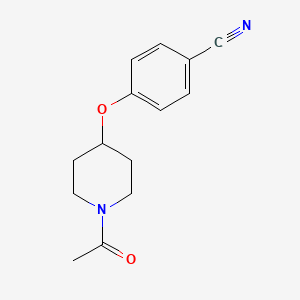
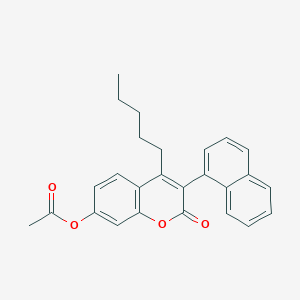
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
